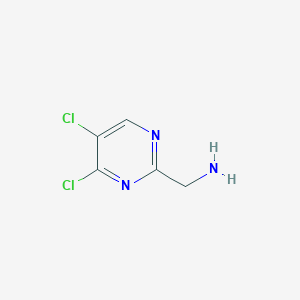

C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine

Description

Properties

IUPAC Name |

(4,5-dichloropyrimidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H,1,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNWIAJBABEEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CN)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine serves as a versatile building block in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for various chemical transformations that can lead to the development of new materials with specific properties.

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. It exhibits properties that may be useful in drug discovery, particularly in developing antiviral and anticancer agents. Its mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.

Table 1: Biological Activity Overview

Medicine

The compound is explored for its therapeutic properties, particularly as an intermediate in pharmaceutical synthesis. Studies have shown its potential efficacy in treating conditions such as cancer and viral infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 0.126 | Apoptosis induction |

| MDA-MB-231 | 1.75 | G2/M phase arrest |

In a study involving breast cancer models, administration of this compound resulted in reduced tumor size and increased apoptosis rates compared to control groups.

Antiviral Activity

This compound has shown promise in antiviral applications by inhibiting the activity of specific viral enzymes essential for replication. Further research is ongoing to explore its full potential in this area.

Mechanism of Action

The mechanism by which C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological system or disease being studied.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs are compared in Table 1 based on substituent patterns, molecular formulas, and similarity scores derived from chemical databases .

Table 1: Structural Comparison of C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine and Analogs

Key Observations:

- Chlorine Positional Isomerism : The target compound’s 4,5-dichloro configuration differs from analogs like 4,6-dichloro derivatives (e.g., 333388-03-7), which may alter electronic effects and steric interactions in binding pockets .

- Functional Group Variations: The methylamine group at position 2 contrasts with methylthio (333388-03-7) or diamino (63211-98-3) substituents. Methylamine’s nucleophilicity enhances reactivity in alkylation or condensation reactions compared to sulfur-containing groups .

Physicochemical Properties

- Solubility: The diamino groups in 63211-98-3 increase polarity and aqueous solubility, whereas the methylthio group in 333388-03-7 enhances lipid membrane permeability .

- Melting Points : Chlorine and amine groups contribute to higher melting points via intermolecular interactions (e.g., halogen bonds and hydrogen bonding). For example, 4,6-dichloro-5-methoxypyrimidine () exhibits a melting point of 313–315 K, influenced by Cl···N interactions . The target compound’s melting point is expected to be similar but modulated by the methylamine group’s hydrogen-bonding capacity.

Biological Activity

C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

This compound is a pyrimidine derivative characterized by the presence of dichloro substituents at positions 4 and 5 of the pyrimidine ring. The synthesis of this compound typically involves multi-step reactions that introduce the dichloro groups and the methylamine moiety, which can significantly influence its biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of electron-withdrawing chlorine atoms enhances its binding affinity to specific enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors for various kinases and enzymes involved in cancer progression and inflammation.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 0.126 | |

| Compound X | MCF7 | 17.02 | |

| Compound Y | MDA-MB-231 | 11.73 |

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. Studies indicate that similar compounds exhibit significant antibacterial and antifungal activities, making them candidates for further exploration in drug development against resistant strains .

Anti-inflammatory Effects

Pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, compounds with similar structures have shown IC50 values around 0.04 μmol against COX-2 inhibition, suggesting that this compound may also exhibit such effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrimidine ring significantly impact biological activity. The presence of halogen substituents like chlorine enhances potency against specific targets. For instance, the introduction of electron-withdrawing groups at strategic positions can improve binding affinity to kinases involved in cancer signaling pathways .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| C4 | Cl | Increased kinase inhibition |

| C5 | Cl | Enhanced anticancer activity |

| C2 | NH2 | Improved selectivity |

Case Studies

- Inhibition of Kinases : A study demonstrated that a related compound effectively inhibited CDK9 and CDK2 kinases with a selectivity index indicating strong potential for targeted cancer therapy .

- Antimicrobial Screening : Another investigation screened various pyrimidine derivatives against bacterial strains, revealing that those with dichlorinated structures exhibited superior antibacterial activity compared to their non-halogenated counterparts .

Preparation Methods

Synthesis of 2-Formyl-4,5-Dichloropyrimidine

Reductive amination offers an alternative pathway by converting a carbonyl group at position 2 into the methylamine moiety. This method requires prior introduction of a formyl (-CHO) or ketone group on the pyrimidine ring. Source details the preparation of 2,4,6-trichloropyrimidine-5-carbaldehyde via Vilsmeier-Haack formylation of barbituric acid. Adapting this approach, 4,5-dichloro-2-formylpyrimidine could serve as the precursor.

The formylation step employs POCl3 and DMF at 0°C, followed by gradual warming to 120°C. The resulting aldehyde is then subjected to reductive amination with methylamine and a borohydride reagent. Source exemplifies this strategy in pyridine derivatives, achieving 85% yield using sodium cyanoborohydride in methanol.

Reductive Amination Protocol

Critical parameters for successful reductive amination include:

-

pH control : Maintaining a weakly acidic environment (pH 5–6) via acetic acid enhances imine formation prior to reduction.

-

Reducing agent : Sodium cyanoborohydride (NaBH3CN) is preferred over NaBH4 due to its selectivity for imine intermediates.

-

Methylamine source : Anhydrous methylamine gas or aqueous solutions (40%) are effective, though the latter requires careful moisture control.

A typical reaction involves stirring 4,5-dichloro-2-formylpyrimidine with methylamine hydrochloride and NaBH3CN in methanol at room temperature for 12 hours. The product is isolated via extraction with dichloromethane and purified by recrystallization.

Hydrogenation of Nitrile Precursors

Preparation of 2-Cyano-4,5-Dichloropyrimidine

Hydrogenation of a nitrile group at position 2 provides a high-yield route to the methylamine derivative. Source outlines the synthesis of aminomethylpyrimidines via catalytic hydrogenation of nitriles, achieving 85% yields under optimized conditions. For C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine, this method necessitates a 2-cyano-4,5-dichloropyrimidine intermediate.

The nitrile group is introduced during pyrimidine ring formation. For instance, cyclocondensation of β-alkoxypropionitriles with acetamidine derivatives yields 2-cyanopyrimidines, which are subsequently chlorinated at positions 4 and 5 using POCl3.

Catalytic Hydrogenation Conditions

Hydrogenation is performed under 3–5 bar H2 pressure in the presence of Raney nickel or palladium catalysts. Source emphasizes the importance of ammonia as a co-reagent to prevent over-reduction to the methyl group. Reaction temperatures between 50°C and 100°C ensure complete conversion within 4–6 hours.

Post-hydrogenation, the crude product is filtered to remove catalysts and purified via distillation or column chromatography. This method is particularly suited for industrial-scale production due to its scalability and minimal byproduct formation.

Cyclocondensation Routes for Ring Formation

Building the Pyrimidine Ring with Pre-Installed Substituents

Cyclocondensation strategies construct the pyrimidine ring with all substituents already in place. Source describes the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine via condensation of β-alkoxypropionitriles with formamidine acetate. Adapting this approach, a β-alkoxypropionitrile bearing a methylamine group could yield the target compound directly.

Key steps include:

-

Synthesis of the β-alkoxypropionitrile precursor : Reacting acrylonitrile with methanol in the presence of a base.

-

Cyclocondensation with formamidine : Heating the precursor with formamidine acetate in ethanol to form the pyrimidine ring.

-

Chlorination : Treating the product with POCl3 to introduce chlorine atoms at positions 4 and 5.

Post-Cyclization Modifications

Alternatively, the methylamine group is introduced after ring formation. For example, Source demonstrates chlorination of a pre-formed pyrimidine followed by nucleophilic substitution. This two-step approach allows greater flexibility in optimizing substitution reactions.

Palladium-Catalyzed Amination

Ligand and Solvent Optimization

The choice of ligand critically impacts reaction efficiency. BINAP-based ligands enhance selectivity for aryl chlorides, while BrettPhos ligands improve yields in sterically hindered systems. Solvents with high boiling points (e.g., tert-amyl alcohol) facilitate reactions at elevated temperatures without degradation.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

Industrial-Scale Considerations

Source underscores the importance of process economics in large-scale synthesis, emphasizing catalyst recycling and solvent recovery . Hydrogenation and nucleophilic substitution are favored for their compatibility with continuous flow reactors, reducing production costs. In contrast, palladium-catalyzed methods remain limited by precious metal expenses.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine in laboratory settings?

- The synthesis of pyrimidine-methylamine derivatives often involves nucleophilic substitution or amine-exchange reactions. For example, methylamine can react with halogenated pyrimidines under controlled conditions, but competing reactions (e.g., multiple substitutions at C2 and C4 positions) may occur. To minimize byproducts, stoichiometric control and reaction monitoring via NMR or LC-MS are critical. Evidence from analogous reactions shows that excess methylamine can lead to bis-substituted products, necessitating stepwise addition and temperature optimization (e.g., 30°C, pH 7.0) .

Q. How can researchers determine the solubility of this compound for experimental design?

- Solubility can be assessed using gravimetric or spectrophotometric methods. For methylamine derivatives, solubility in polar aprotic solvents (e.g., DMF, acetonitrile) is typically higher than in non-polar solvents. Experimental data for structurally similar compounds suggest mole fraction measurements under varying temperatures and pressures, with auxiliary validation via HPLC to confirm stability in solution .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

- High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. For complex mixtures, multifactorial optimization of mobile phase parameters (pH 6.0–7.8, methylamine concentration 10–250 mM, methanol gradients) improves resolution of pyrimidine derivatives . Mass spectrometry (LC-MS) with electrospray ionization (ESI) is ideal for confirming molecular weight and detecting degradation products .

Advanced Research Questions

Q. How can researchers address contradictory data on regioselectivity in methylamine-pyrimidine reactions?

- Discrepancies in substitution patterns (e.g., C2 vs. C4 reactivity) may arise from differences in reaction conditions or substrate electronic effects. For example, in 5-fluorocytidine analogs, methylamine exhibits negligible C4 reactivity, whereas in halogenated pyrimidines, steric and electronic factors favor C2 substitution. Computational modeling (DFT) and isotopic labeling (e.g., ¹⁵N-methylamine) can clarify mechanistic pathways .

Q. What strategies optimize chromatographic separation of this compound and its metabolites?

- A 4 × 3 × 3 factorial design (pH, methylamine concentration, methanol gradient) enables systematic optimization. For instance, at pH 7.2, a mobile phase with 150 mM methylamine and 15% methanol achieves baseline separation of pyrimidine derivatives. Column selection (C18 vs. phenyl-hexyl) and temperature control (25–40°C) further enhance resolution .

Q. How do microbial uptake systems influence studies on methylamine-pyrimidine bioactivity?

- In facultative methylotrophs like Hyphomicrobium X, methylamine transport is mediated by a high-affinity, ammonium-insensitive transporter (Kₘ ≈ 70–100 nM). Researchers must account for microbial metabolism in bioactivity assays, as intracellular degradation (e.g., via methylamine dehydrogenase) may alter compound bioavailability. Competitive inhibition assays using ethylamine (Kᵢ ≈ 200 nM) can validate transport specificity .

Q. What experimental approaches resolve conflicting data on reaction intermediates in methylamine-pyrimidine synthesis?

- Time-resolved NMR and trapping experiments (e.g., picrate salt isolation) can identify transient intermediates. For example, monomethylated pyrimidine (3) is a short-lived intermediate in bis-substitution reactions. Quenching reactions at controlled intervals (e.g., 10–40 min) and using cryogenic conditions (-20°C) stabilizes intermediates for structural elucidation .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., unexpected byproducts), cross-validate results using orthogonal techniques (e.g., NMR, X-ray crystallography) and replicate experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

- Safety Protocols : Waste containing halogenated pyrimidines requires segregation and professional disposal due to potential environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.